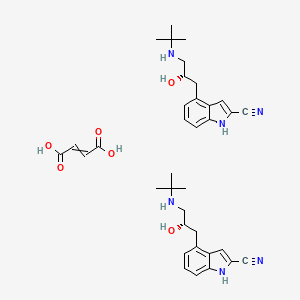

S(-)-Cyanopindolol hemifumarate salt

Vue d'ensemble

Description

“S(-)-Cyanopindolol hemifumarate salt” is a specific form of a compound, likely related to the class of drugs known as beta-blockers, which are often used in the treatment of conditions like hypertension and heart disease .

Molecular Structure Analysis

The molecular structure of a compound like “S(-)-Cyanopindolol hemifumarate salt” would likely involve a combination of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration .Chemical Reactions Analysis

The chemical reactions involving “S(-)-Cyanopindolol hemifumarate salt” would depend on the specific conditions and reactants present. In general, salts can participate in a variety of chemical reactions, including dissolution, precipitation, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “S(-)-Cyanopindolol hemifumarate salt” would depend on its specific molecular structure. Factors such as solubility, melting point, and reactivity would be determined by the arrangement and type of atoms in the compound .Applications De Recherche Scientifique

Antagonist Activity at β3‐Adrenoceptors

S(-)-Cyanopindolol hemifumarate salt exhibits potent antagonist activity at β3‐adrenoceptors. This characteristic was examined in studies involving rat ileum, where structural modifications of cyanopindolol analogues were analyzed to determine their effects on antagonist potency. For instance, introducing a quaternary carbon group enhances antagonist potency, while large substituents like cyclohexyl reduce it due to steric hindrance. Electron-withdrawing groups also increase potency, highlighting the compound's potential in developing selective antagonists for β3‐adrenoceptors (Hoey, Jackson, Pegg, & Sillence, 1996).

Effects on Presynaptic Serotonin Autoreceptors

In the rat brain cortex, S(-)-Cyanopindolol hemifumarate salt has been shown to be a highly potent and selective antagonist at presynaptic serotonin autoreceptors. This stereoselective action suggests its utility in studies of serotonin release and receptor function. The compound's antagonistic effects are more potent than those of metitepin, another serotonin receptor antagonist, and it does not act as an antagonist at the presynaptic α2-adrenoceptor, highlighting its specificity (Schlicker, Göthert, & Hillenbrand, 1985).

Localization of β-Adrenoceptors

Using radioligand binding studies with S(-)-Cyanopindolol hemifumarate salt, researchers have localized β-adrenoceptors in various tissues. For instance, in rat kidney sections, the compound helped to demonstrate that β-adrenoceptors are primarily located on renal glomeruli, distal, and cortical collecting tubules. Such studies are crucial for understanding the physiological roles of β-adrenoceptors in different organ systems (Summers & Kuhar, 1983).

Binding Characteristics in Membrane Studies

Research has also focused on the binding characteristics of S(-)-Cyanopindolol hemifumarate salt to β-adrenoceptors in membrane preparations. For example, in guinea pig left ventricle membranes, both the (+) and (-) enantiomers of the compound were studied, revealing complex biphasic dissociation kinetics and providing insights into the receptor binding and activation mechanisms (Hoyer, Engel, Berthold, 1982).

Safety And Hazards

Propriétés

IUPAC Name |

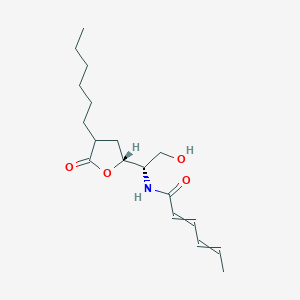

but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H21N3O.C4H4O4/c2*1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h2*4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t2*13-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMPVRLLSWKHEA-DHHADUQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433956 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1401499.png)

![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)